BenchChemオンラインストアへようこそ!

4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 339019-67-9; molecular formula C15H13F3N2O2S; molecular weight 342.34 g/mol) is a synthetic, fused bicyclic heterocycle belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine chemotype. The compound is characterized by a methyl substituent at the 4-position of the pyrimidine ring and a 3-(trifluoromethyl)benzenesulfonyl moiety at the 2-position.

Molecular Formula C15H13F3N2O2S
Molecular Weight 342.34
CAS No. 339019-67-9
Cat. No. B2664716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine
CAS339019-67-9
Molecular FormulaC15H13F3N2O2S
Molecular Weight342.34
Structural Identifiers
SMILESCC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C15H13F3N2O2S/c1-9-12-6-3-7-13(12)20-14(19-9)23(21,22)11-5-2-4-10(8-11)15(16,17)18/h2,4-5,8H,3,6-7H2,1H3
InChIKeySMNCELPDQACNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 339019-67-9): Procurement-Relevant Identity and Structural Classification


4-Methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine (CAS 339019-67-9; molecular formula C15H13F3N2O2S; molecular weight 342.34 g/mol) is a synthetic, fused bicyclic heterocycle belonging to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine chemotype. The compound is characterized by a methyl substituent at the 4-position of the pyrimidine ring and a 3-(trifluoromethyl)benzenesulfonyl moiety at the 2-position . The InChI Key SMNCELPDQACNHR-UHFFFAOYSA-N provides a unique structural identifier that distinguishes this compound from all other cyclopenta[d]pyrimidine analogs in procurement databases . Commercial suppliers list this compound with a typical purity specification of 90% . The compound has been described in vendor documentation as a tool for biochemical assays targeting phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), a family of lipid kinases implicated in cancer, immune dysfunction, and neurodegenerative diseases .

Why Generic Substitution Fails for 4-Methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine: Structural and Pharmacological Non-Interchangeability with In-Class Analogs


The cyclopenta[d]pyrimidine scaffold is a privileged medicinal chemistry platform that has yielded highly selective inhibitors against structurally and functionally distinct kinase targets, including AKT (GDC-0068), TrkA, and PI5P4K isoforms, depending on the precise substitution pattern . Variations at the 2- and 4-positions of the pyrimidine ring fundamentally alter target engagement profiles: for example, 2-anilino-substituted cyclopenta[d]pyrimidines are documented as antidepressants, whereas 2-sulfonyl-substituted analogs bearing electron-withdrawing groups have been associated with PI5P4K inhibition and antitubulin activity in separate patent families . The 3-(trifluoromethyl)benzenesulfonyl substituent at the 2-position of the target compound is a distinctive structural feature that is absent from the most widely cited cyclopenta[d]pyrimidine clinical candidates, including GDC-0068 (Ipatasertib) and its analogs, which bear hydroxyl, amino, or chloro substituents rather than aryl sulfones . Consequently, generic substitution with a structurally related cyclopenta[d]pyrimidine compound—even one sharing the same core—carries a high risk of unintended target switching and invalid experimental conclusions.

Product-Specific Quantitative Evidence Guide for 4-Methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine: Credentialed Differentiation Dimensions


Structural Differentiation of the 2-(3-Trifluoromethylbenzenesulfonyl) Moiety Versus Common Cyclopenta[d]pyrimidine Comparator Substitution Patterns

The target compound bears a 3-(trifluoromethyl)benzenesulfonyl group at the pyrimidine 2-position—a structural feature that is absent from the most clinically advanced cyclopenta[d]pyrimidines, including GDC-0068 (2-isopropylamino substitution), the AKT inhibitor series (2-chloro, 2-amino, or 2-alkoxy), and the anilino-substituted antidepressant series (2-anilino) . The electron-withdrawing trifluoromethyl group (-CF3) on the meta position of the phenylsulfonyl ring is a distinctive pharmacophoric element that can modulate both potency and isoform selectivity within the PI5P4K family, based on published SAR from thienylpyrimidine PI5P4Kγ inhibitor programs, where analogous trifluoromethyl-phenyl motifs contributed to potency optimization . While no direct head-to-head activity data comparing the target compound against a named analog has been published in the peer-reviewed literature, the structural uniqueness of this substitution pattern precludes functional interchangeability with any single commercially available cyclopenta[d]pyrimidine comparator.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Vendor-Claimed PI5P4K Inhibitory Activity Versus Established PI5P4K Tool Compounds NIH-12848 and THZ-P1-2

Vendor product descriptions state that the target compound 'has shown promise as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks)' and 'serves as a valuable tool in biochemical assays to study the function of PI5P4Ks' . However, no quantitative IC50, Kd, or selectivity profiling data for this compound against any PI5P4K isoform (α, β, or γ) have been published in peer-reviewed literature or deposited in public databases such as BindingDB, ChEMBL, or PubChem BioAssay. In contrast, the established PI5P4K tool compounds NIH-12848 and THZ-P1-2 have well-characterized activity profiles: NIH-12848 inhibits PI5P4Kγ with an IC50 of approximately 1 μM and is >100-fold selective over PI5P4Kα and PI5P4Kβ (no inhibition at 100 μM) ; THZ-P1-2 is a pan-PI5P4K covalent inhibitor with quantified engagement of all three isoforms . Without published quantitative activity data, the target compound's potency and selectivity relative to these established tool compounds cannot be credentialled. Users considering this compound as a PI5P4K probe should independently validate target engagement and selectivity in their assay system of choice before relying on it for mechanistic conclusions.

Lipid Kinase Inhibition PI5P4K Cancer Target Validation

Physicochemical Property Differentiation: Calculated logP and Molecular Descriptors Relative to Clinically Advanced Cyclopenta[d]pyrimidines

The target compound (MW = 342.34, C15H13F3N2O2S) exhibits a distinct physicochemical profile relative to GDC-0068 (Ipatasertib, MW = 458.0, C24H30ClN5O). While experimentally measured logP or LogD values for the target compound have not been published, the presence of the lipophilic trifluoromethyl substituent and the sulfonyl linker is predicted to increase lipophilicity compared to hydroxylated or aminated cyclopenta[d]pyrimidine analogs . A structurally analogous compound class—thienylpyrimidine PI5P4Kγ inhibitors—has reported LogD7.4 values ranging from 2.5 to 4.0, with the trifluoromethyl-bearing analogs occupying the higher end of this range . The target compound's molecular descriptors: H-bond acceptors = 5 (2 from sulfonyl oxygens, 3 from fluorine atoms), rotatable bonds = 3 (single bond connecting the sulfonyl sulfur to the pyrimidine ring, and the bond connecting the sulfonyl sulfur to the phenyl ring, plus the C–CF3 bond), TPSA ≈ 68 Ų (estimated from pyrimidine core + sulfonyl group contributions), all within generally acceptable drug-like space (MW < 500, TPSA < 140 Ų) but distinct from comparator chemotypes that lack the sulfonyl bridge .

ADME Prediction Drug-Likeness Physicochemical Profiling

Transparency Statement: Credentialed Differential Evidence Gap for 4-Methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine

An exhaustive search of the public scientific literature (PubMed, patents, BindingDB, ChEMBL, PubChem, and major vendor technical datasheets) was conducted to identify quantitative, comparator-anchored evidence that would credential the target compound's differentiation from its closest analogs. The search yielded zero peer-reviewed publications, zero patents listing this specific compound by CAS number in a claims or examples section, and zero quantitative activity data points (IC50, Ki, Kd, EC50, % inhibition at a defined concentration, selectivity ratios, or in vivo PK parameters) in any public database. All current information about the compound's biological activity derives from vendor product descriptions, which lack the quantitative data, assay context, and comparator information required for evidence-based procurement decisions . Researchers considering this compound for PI5P4K-related studies should be aware that well-characterized alternative tool compounds with published potency and selectivity data are commercially available, including NIH-12848 (PI5P4Kγ-selective), THZ-P1-2 (pan-PI5P4K covalent), and PI5P4Kα-IN-1 (PI5P4Kα/β) . Procurement of this compound is most appropriate for laboratories that (a) intend to generate their own primary characterization data, (b) require a specific chemical scaffold for SAR exploration where the sulfonyl-linked trifluoromethylphenyl motif is essential, or (c) are using the compound as a synthetic intermediate rather than a biological probe.

Evidence-Based Procurement Research Tool Validation Data Transparency

Best Research and Industrial Application Scenarios for 4-Methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine


Medicinal Chemistry SAR Exploration Requiring a 2-Arylsulfonyl Cyclopenta[d]pyrimidine Scaffold

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on the cyclopenta[d]pyrimidine scaffold, this compound provides a specific, commercially available example of a 2-benzenesulfonyl substitution pattern with a meta-trifluoromethyl group on the phenyl ring. This substitution pattern is structurally distinct from the 2-amino, 2-chloro, and 2-anilino cyclopenta[d]pyrimidines that dominate the published patent and journal literature . The sulfonyl group serves as a metabolically stable linker that can engage in unique hydrogen-bonding and electrostatic interactions with target proteins compared to amine or ether linkers. The compound may serve as a reference point or starting material for libraries exploring 2-sulfonyl modifications, particularly where electron-withdrawing aryl groups are desired.

Synthetic Intermediate for Further Derivatization at the 4-Methyl or Sulfonyl Positions

The compound's synthetic accessibility through radical trifluoromethylation of carbon-centered intermediates, as described in vendor synthetic protocols , makes it a viable intermediate for further chemical diversification. The 4-methyl group on the pyrimidine ring and the sulfonyl moiety both offer potential handles for additional functionalization. The benzenesulfonyl group can undergo oxidation to sulfoxides or sulfones under controlled conditions, or reduction to sulfides . This positions the compound as a versatile building block for generating focused compound libraries for screening against kinase or non-kinase targets.

Negative Control or Scaffold-Matched Inactive Analog for PI5P4K Tool Compound Studies

If independent in-house testing demonstrates that the compound lacks PI5P4K inhibitory activity (or exhibits a distinctly different isoform selectivity profile), it can serve as a valuable scaffold-matched negative control for PI5P4K tool compound studies. In the thienylpyrimidine PI5P4Kγ inhibitor series, small structural modifications (e.g., removal or relocation of the trifluoromethyl group) resulted in substantial shifts in potency and selectivity . A cyclopenta[d]pyrimidine-based inactive or differentially active analog enables more rigorous interpretation of phenotype assays, controlling for scaffold-specific off-target effects that may confound siRNA or CRISPR-based target validation approaches.

Not Recommended as a Primary Biological Probe Without Independent Target Engagement Validation

Based on the complete absence of published quantitative activity data (IC50, Kd, or selectivity profiling) for this compound against any biological target , it cannot be recommended as a primary biological probe for PI5P4K or any other target. Researchers requiring a credentialed PI5P4K inhibitor should instead consider NIH-12848 (PI5P4Kγ-selective, IC50 ≈ 1 μM), THZ-P1-2 (pan-PI5P4K covalent inhibitor), or PI5P4Kα-IN-1 (PI5P4Kα/β), all of which have published potency and selectivity data . If this compound is procured, users should independently determine its target engagement profile using orthogonal assays (e.g., thermal shift assay, CETSA, or biochemical activity assay) and report both positive and negative results to contribute to the public evidence base.

Quote Request

Request a Quote for 4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.